2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is a naphthalene derivative featuring a carboxylic acid ethyl ester backbone with two key substituents:
- 4-(Acetyloxy) group: Enhances lipophilicity and serves as a protective group for hydroxyl functionalities.
Properties
IUPAC Name |
ethyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-21-17(20)13-8-12-6-7-14(18(3)4)10-15(12)16(9-13)22-11(2)19/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSKIRGCEGVXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N(C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes acylation to introduce the acetyloxy group. This is followed by the introduction of the dimethylamino group through a substitution reaction. Finally, the ethyl ester group is added via esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The acetyloxy and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ethyl ester group can also undergo hydrolysis, releasing the active acid form of the compound, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Properties
Key Observations:
Substituent Effects on Polarity: The dimethylamino group (in the target compound and derivative) increases polarity and basicity compared to chloro or methoxy substituents . Chlorine () enhances electronegativity and may improve stability but reduces solubility in polar solvents . Acetyloxy vs. Hydroxy: Acetyloxy groups (target compound, ) improve lipophilicity, whereas free hydroxyl groups () increase hydrophilicity .
Molecular Weight Trends :
- Bulky substituents (e.g., tert-butyldimethylsilyl in ) significantly increase molecular weight, impacting pharmacokinetic properties like diffusion rates .
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester is an organic compound characterized by its unique structural features, including a naphthalene ring system and various functional groups. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- Functional Groups :
- Acetyloxy group
- Dimethylamino group
- Ethyl ester group
The presence of these functional groups enhances the compound's solubility and potential reactivity with biological targets. The naphthalene ring structure may also allow for intercalation with nucleic acids, influencing their function.
Biological Activity
Research indicates that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester exhibits significant biological activity:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications for this compound.
- Anticancer Potential : The structure suggests possible interactions with cellular targets involved in cancer progression. Studies have indicated that compounds with similar naphthalene derivatives can inhibit tumor growth in vitro and in vivo.
- Mechanism of Action : The acetyloxy group may undergo hydrolysis to release acetic acid, which can interact with biological molecules. The dimethylamino group can form hydrogen bonds with proteins or nucleic acids, modulating their activity.
Synthesis Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves several steps:
- Acetylation of Naphthalene Derivatives : Starting from naphthalene derivatives, the acetylation process introduces the acetyloxy group.
- Substitution Reaction : The dimethylamino group is introduced through a substitution reaction.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Table of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride | Acid catalyst |
| 2 | Substitution | Dimethylamine | Base catalyst |
| 3 | Purification | Ethanol/Water | Recrystallization |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on similar naphthalene derivatives showed significant anticancer activity against various cell lines, indicating that structural modifications can enhance therapeutic effects .
- Research on the antimicrobial properties of naphthalene derivatives demonstrated efficacy against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
The interaction of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- with biological targets involves:
- Hydrogen Bonding : The dimethylamino group forms hydrogen bonds with target proteins.
- Intercalation with DNA : The planar structure of the naphthalene ring facilitates binding to nucleic acids, potentially affecting gene expression and cellular processes.
Applications
Given its promising biological activity, this compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Biochemical Research : For studying enzyme interactions and cellular mechanisms.
- Industrial Uses : In the production of dyes and other chemical products due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
